molecular formula C11H11NO3 B2599968 Methyl 2-(4-cyanophenoxy)propanoate CAS No. 165525-18-8

Methyl 2-(4-cyanophenoxy)propanoate

Cat. No.: B2599968
CAS No.: 165525-18-8
M. Wt: 205.213
InChI Key: VWCTYMCBZOOONL-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanophenoxy)propanoate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by the presence of a cyanophenoxy group attached to a propanoate moiety. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-cyanophenoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-(4-cyanophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: This compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-(4-cyanophenoxy)propanoate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved can include hydrolysis, oxidation, and reduction reactions, depending on the enzyme and conditions present .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-cyanophenoxy)butanoate
  • Methyl 2-(4-cyanophenoxy)acetate
  • Ethyl 2-(4-cyanophenoxy)propanoate

Uniqueness

Methyl 2-(4-cyanophenoxy)propanoate is unique due to its specific structural features, such as the cyanophenoxy group attached to a propanoate moiety. This structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-(4-cyanophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCTYMCBZOOONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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